molecular formula C16H12BrClN2O4 B11549796 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-bromo-4-chlorophenoxy)acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-bromo-4-chlorophenoxy)acetohydrazide

Cat. No.: B11549796
M. Wt: 411.6 g/mol
InChI Key: DYUCNHUYPNPEFX-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole ring and a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2-(2-bromo-4-chlorophenoxy)acetic acid hydrazide with 2H-1,3-benzodioxole-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Shares the benzodioxole ring but differs in the functional groups attached.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains a similar benzodioxole ring but with different substituents.

Uniqueness

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of a benzodioxole ring and a phenoxyacetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H12BrClN2O4

Molecular Weight

411.6 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2-bromo-4-chlorophenoxy)acetamide

InChI

InChI=1S/C16H12BrClN2O4/c17-12-6-11(18)2-4-13(12)22-8-16(21)20-19-7-10-1-3-14-15(5-10)24-9-23-14/h1-7H,8-9H2,(H,20,21)/b19-7+

InChI Key

DYUCNHUYPNPEFX-FBCYGCLPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.